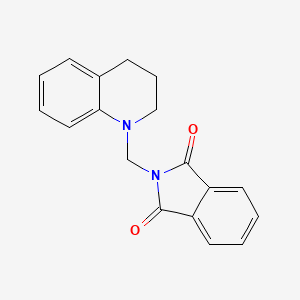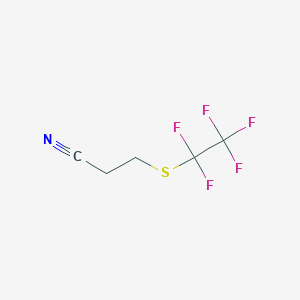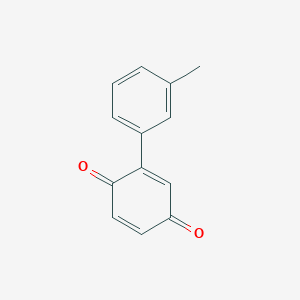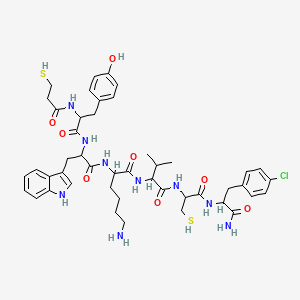
N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide is an organic compound with the molecular formula C18H16N2O2 It is a derivative of phthalimide and tetrahydroquinoline, combining the structural features of both these compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide typically involves the reaction of phthalimide with a tetrahydroquinoline derivative. One common method is to react phthalimide with 1,2,3,4-tetrahydroquinoline in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the phthalimide moiety to phthalic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalimide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce phthalic acid derivatives.
Applications De Recherche Scientifique
N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, affecting neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A precursor in the synthesis of N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide.
Phthalimide: The parent compound from which this compound is derived.
Quinoline Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its combined structural features of phthalimide and tetrahydroquinoline. This combination imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H16N2O2 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O2/c21-17-14-8-2-3-9-15(14)18(22)20(17)12-19-11-5-7-13-6-1-4-10-16(13)19/h1-4,6,8-10H,5,7,11-12H2 |
Clé InChI |
FLWIQTKVBFFNJI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)CN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B12116585.png)
![3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12116603.png)

![(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one](/img/structure/B12116611.png)


![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B12116638.png)

![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12116665.png)

![2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12116684.png)


